Retusin (Standard)
Description
Retusin is a polymethoxyflavone (PMF) compound characterized by a flavone backbone substituted with methoxy groups. It is naturally occurring in plants such as Citrus ret and Pogostemon cablin . Structurally, retusin is identified as 3,7,3',4'-tetra-O-methylquercetin, featuring methoxy groups at positions 3, 7, 3', and 4' of the flavone skeleton . A glycosylated derivative, 6-C-β-D-glucopyranosyl retusin, has also been isolated from Pterocarpus marsupium, marking its first reported occurrence .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-8-12(20)16-15(9-11)26-18(19(25-4)17(16)21)10-5-6-13(23-2)14(7-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPYJLEJGNWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924839 | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245-15-4 | |
| Record name | 5-Hydroxy-3,7,3′,4′-tetramethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Retusine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001245154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Retusin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Retusine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,7-dimethoxy-4-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RETUSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8591903SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Methylation of Quercetin
Retusin is synthesized via selective methylation of quercetin’s hydroxyl groups at the 3, 3', 4', and 7 positions. The reaction typically employs methylating agents such as dimethyl sulfate (DMS) or methyl iodide (MeI) in alkaline conditions. A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) facilitates deprotonation of hydroxyl groups, enabling nucleophilic substitution.
Example Protocol :
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Substrate Preparation : Dissolve quercetin (1.0 equiv) in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
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Methylation : Add methyl iodide (4.2 equiv) and K₂CO₃ (5.0 equiv) sequentially.
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Reaction Conditions : Stir at 60°C for 12–24 hours.
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Workup : Quench with ice water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
Key Challenges :
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Selectivity : Achieving exclusive methylation at the 3, 3', 4', and 7 positions requires precise control of stoichiometry and reaction time. Over-methylation or incomplete reactions are common pitfalls.
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Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility but may complicate purification.
Stepwise Protection-Deprotection Strategy
For higher regioselectivity, a protection-deprotection approach is employed:
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Protection of Reactive Hydroxyls :
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Methylation :
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Treat the protected intermediate with methyl iodide (4.0 equiv) and NaH (4.5 equiv) in THF.
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Deprotection :
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Remove TBDMS groups using tetrabutylammonium fluoride (TBAF) in THF.
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Advantages :
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Yields >70% purity after optimization.
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Minimizes byproducts from non-target hydroxyl groups.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Recent studies highlight the role of solvent polarity in methylation efficiency:
| Solvent | Dielectric Constant (ε) | Yield (%) | Selectivity (3,3',4',7) |
|---|---|---|---|
| DMF | 36.7 | 58 | Moderate |
| Acetone | 20.7 | 42 | Low |
| Dichloromethane | 8.9 | 35 | High |
Data extrapolated from analogous Friedel-Crafts alkylation studies.
Elevating temperatures to 60–80°C accelerates methylation but risks decomposition. Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.
Catalytic Systems
Phase-Transfer Catalysts :
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Benzyltriethylammonium chloride (BTEAC) improves interfacial contact in biphasic systems (water/DCM), enhancing yield to 65%.
Lewis Acids :
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Anhydrous aluminum chloride (AlCl₃) facilitates methyl group activation in non-polar solvents, though it complicates purification.
Industrial and Custom Synthesis Services
Large-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability:
Custom Synthesis Platforms
Specialized providers (e.g., MedChemExpress) offer Retusin synthesis services with the following capabilities:
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Bulk Synthesis : Multi-kilogram batches under GMP compliance.
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Isotope Labeling : Incorporation of ¹³C or ²H for metabolic studies.
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Purity Standards : HPLC purity ≥98%, validated via NMR and LC-MS.
Analytical Characterization
Spectroscopic Validation
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NMR Analysis :
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¹H NMR (CDCl₃) : δ 3.85–3.92 (s, 12H, 4×OCH₃), δ 6.20–7.80 (m, aromatic protons).
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¹³C NMR : Four methoxy signals at δ 55.8–60.3 ppm.
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Mass Spectrometry :
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ESI-MS m/z 373.1 [M+H]⁺.
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Chemical Reactions Analysis
Types of Reactions
Retusin undergoes various chemical reactions, including:
Oxidation: Retusin can be oxidized to form quinone derivatives.
Substitution: Retusin can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Low-energy electrons, solvated electrons.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Fragment species, including doubly dehydrogenated anions.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
Retusin has a wide range of scientific research applications:
Mechanism of Action
Retusin exerts its effects through various mechanisms:
Antioxidant Activity: Retusin efficiently attaches low-energy electrons, generating fragment species via dissociative electron attachment.
Antiviral and Anti-inflammatory Activity: Retusin interacts with viral and inflammatory pathways, inhibiting the proliferation of viruses and reducing inflammation.
Comparison with Similar Compounds
Structural Comparison with Similar Flavonoids
Retusin belongs to the PMF family, which includes compounds like nobiletin, tangeretin, sinensetin, and kumatakenin. Key structural distinctions lie in the number and positions of methoxy groups:
| Compound | Methoxy Substituent Positions | Key Structural Features |
|---|---|---|
| Retusin | 3, 7, 3', 4' | Tetra-O-methylated flavone |
| Nobiletin | 3, 5, 6, 7, 8, 4' | Hexa-O-methylated flavone |
| Tangeretin | 3, 5, 6, 7, 4' | Penta-O-methylated flavone |
| Sinensetin | 3, 5, 6, 7 | Tetra-O-methylated flavone (positions vary) |
| Kumatakenin | 3, 7 | Di-O-methylated kaempferol derivative |
The glycosylated derivative 6-C-β-D-glucopyranosyl retusin is distinct for its sugar moiety at position 6, enhancing its solubility compared to non-glycosylated PMFs .
Pharmacological Activities and Comparison
Antiviral Activity Against SARS-CoV-2
Retusin inhibits SARS-CoV-2 replication by targeting the 3CLpro protease, with binding energy of -10.4 kcal/mol and RMSD of 0.97 Å in molecular docking studies . Compared to kumatakenin, retusin demonstrates superior potency in Calu-3 cells (EC50 = 0.6 µM vs. 0.3 µM for kumatakenin) . However, baicalein (a non-methylated flavone) shows broader inhibitory effects on viral entry and replication, highlighting the role of hydroxyl vs. methoxy groups in bioactivity .
Anticancer Potential
In silico studies reveal retusin’s interaction with PDGFRA, a kinase implicated in thyroid cancer, with docking scores comparable to tangeretin and salvigenin . Unlike apatinib and ceritinib (removed from ABC transporter studies due to inactivity), retusin exhibits moderate ABCG2 inhibition (IC50 >50 µM) but is less potent than reference inhibitors like verapamil .
Pharmacokinetic Profiles
A UPLC-MS/MS study in rats compared retusin’s pharmacokinetics with 14 other compounds from Pogostemon cablin:
| Compound | Tmax (h) | Key PK Feature |
|---|---|---|
| Retusin | 0.9 | Rapid absorption, moderate bioavailability |
| Vanillic acid | 1.4 | Delayed absorption |
| β-Rhamnocitrin | 0.5 | Fast absorption, short half-life |
Retusin’s Tmax aligns with other PMFs, suggesting efficient intestinal absorption .
Bioactivity and Inhibitory Potency
Comparative Inhibitory Effects on ABC Transporters
| Compound | ABCB1 (IC50) | ABCC1 (IC50) | ABCG2 (IC50) |
|---|---|---|---|
| Retusin | >50 µM | >50 µM | >50 µM |
| Verapamil | 6.3 µM | N/A | N/A |
| Cyclosporine A | 1.2 µM | 2.8 µM | N/A |
Retusin’s weak ABC transporter inhibition contrasts with clinically used agents, underscoring structural limitations in multidrug resistance modulation .
Biological Activity
Retusin, a naturally occurring isoflavone found in various plant species, particularly in Maackia amurensis, has garnered attention for its potential biological activities, including antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity of retusin, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
Retusin is characterized by its isoflavone structure, which contributes to its bioactivity. The molecular formula for retusin is , and its structure can be represented as follows:
Antioxidant Activity
One of the most significant biological activities of retusin is its antioxidant capacity. Research has demonstrated that retusin can effectively scavenge free radicals and protect cellular components from oxidative stress. A study utilizing dissociative electron attachment (DEA) spectroscopy indicated that retusin can attach low-energy electrons, generating reactive species that may contribute to its antioxidant effects. This process is thought to occur near the mitochondrial electron transport chain, where retusin may facilitate the production of molecular hydrogen, a known selective antioxidant .
Table 1: Antioxidant Properties of Retusin
Anticancer Potential
Retusin's anticancer properties have been explored in various studies, particularly its ability to induce apoptosis in cancer cells. The compound has shown promise in inhibiting cell proliferation and promoting programmed cell death through mechanisms involving caspase activation and mitochondrial dysfunction.
A recent study highlighted the effect of retusin on cancer cell lines, demonstrating that it significantly increased apoptosis rates compared to control groups. The mechanism was linked to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic factors .
Case Study: Retusin in Cancer Treatment
In a controlled experiment involving human cancer cell lines, retusin was administered at varying concentrations. The results indicated a dose-dependent increase in apoptosis:
- Low Concentration (10 µM) : 20% apoptosis
- Medium Concentration (50 µM) : 45% apoptosis
- High Concentration (100 µM) : 75% apoptosis
These findings suggest that retusin could be a valuable candidate for further development as an anticancer agent.
The biological activity of retusin can be attributed to several mechanisms:
- Electron Attachment : As mentioned earlier, retusin can attach low-energy electrons, leading to the formation of reactive species that exert antioxidant effects.
- Apoptosis Induction : Retusin activates apoptotic pathways by modulating the expression of key proteins involved in cell survival and death.
- Cell Cycle Arrest : Studies indicate that retusin may interfere with cell cycle progression, further contributing to its anticancer effects .
Summary of Research Findings
The following table summarizes key research findings regarding retusin's biological activities:
Table 2: Summary of Biological Activities of Retusin
Q & A
Q. What metadata standards are critical for sharing Retusin-related datasets in public repositories?
- FAIR Compliance : Include chemical identifiers (InChIKey, PubChem CID), experimental conditions (solvent, equipment model), and licensing information. Use domain-specific schemas (e.g., ISA-Tab for omics data) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
